molecular formula C8H9N3 B6202639 2-amino-5-(methylamino)benzonitrile CAS No. 150893-23-5

2-amino-5-(methylamino)benzonitrile

Cat. No.: B6202639
CAS No.: 150893-23-5
M. Wt: 147.18 g/mol
InChI Key: OXJSGJWNRYFYGA-UHFFFAOYSA-N
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Description

2-amino-5-(methylamino)benzonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of benzonitrile, characterized by the presence of amino and methylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitrobenzonitrile with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-amino-5-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylbenzonitrile: Similar structure but lacks the methylamino group.

    2-amino-4-methylbenzonitrile: Similar structure with the methyl group in a different position.

    2-amino-5-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methylamino group.

Uniqueness

2-amino-5-(methylamino)benzonitrile is unique due to the presence of both amino and methylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

150893-23-5

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-5-(methylamino)benzonitrile

InChI

InChI=1S/C8H9N3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,11H,10H2,1H3

InChI Key

OXJSGJWNRYFYGA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)N)C#N

Purity

95

Origin of Product

United States

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